N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide
Description
This compound features a piperazine core substituted with a carboxamide group linked to a 4-chlorophenyl ring and a 2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl moiety. Piperazine-carboxamides are widely explored in medicinal chemistry due to their versatility in targeting receptors such as dopamine, serotonin, and adrenergic systems .
Properties
Molecular Formula |
C20H20ClN3O4 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H20ClN3O4/c21-14-5-7-15(8-6-14)22-20(26)24-11-9-23(10-12-24)19(25)18-13-27-16-3-1-2-4-17(16)28-18/h1-8,18H,9-13H2,(H,22,26) |
InChI Key |
UWBKVBHTDLUMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
The compound exhibits several pharmacological properties, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. The structural motifs present in the compound are known to interact with biological targets associated with cancer progression.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | |
| Compound B | HeLa | 3.5 | |
| Compound C | A549 | 6.0 |
The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Anticonvulsant Properties
The compound's piperazine moiety suggests potential efficacy against seizure disorders. Studies on related piperazine derivatives have shown promising anticonvulsant activity.
Table 2: Anticonvulsant Activity Studies
| Compound Name | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Derivative 1 | PTZ-induced seizures | 100 | |
| Derivative 2 | Maximal electroshock | 85 |
These findings indicate that modifications in the piperazine structure can enhance anticonvulsant properties.
Neuropharmacological Effects
The compound may also exhibit neuropharmacological effects due to its ability to interact with neurotransmitter receptors. This interaction can modulate neuronal excitability, which is crucial in treating neurological disorders.
Case Studies
Several studies have explored the pharmacological properties of similar compounds, providing insights into their potential applications:
- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and evaluated for their NK(1) receptor antagonism, demonstrating significant in vitro potency and favorable pharmacokinetic profiles. This supports the hypothesis that modifications in piperazine structures can lead to enhanced biological activities .
- Synthesis and Evaluation : In a study focused on synthesizing new sulfonamide derivatives, compounds similar to N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide were shown to have cytotoxic activity against various human cancer cell lines .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s benzodioxin-carbonyl-piperazine scaffold is shared with Doxazosin, a clinically used α1-adrenergic antagonist. However, Doxazosin incorporates a quinazoline-amino group instead of the 4-chlorophenyl-carboxamide, highlighting how substituent variations alter therapeutic targets .
Key structural analogs include:
Halogen-Substituted Piperazine-Carboxamides
describes a series of halogenated analogs (A1–A6) with varying substituents on the phenyl ring. For example:
- A6 (4-chlorophenyl) : Melting point = 189.8–191.4 °C, yield = 48.1%.
- A4 (2-chlorophenyl) : Melting point = 197.9–199.6 °C, yield = 45.2%.
- A3 (4-fluorophenyl) : Melting point = 196.5–197.8 °C, yield = 57.3%.
Table 1: Physical Properties of Halogen-Substituted Analogs
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| A2 | 3-F | 189.5–192.1 | 52.2 |
| A3 | 4-F | 196.5–197.8 | 57.3 |
| A4 | 2-Cl | 197.9–199.6 | 45.2 |
| A6 | 4-Cl | 189.8–191.4 | 48.1 |
The position and type of halogen significantly affect melting points and synthetic yields. Fluorine substitution generally improves yields compared to chlorine, likely due to reduced steric hindrance .
Heterocyclic Modifications
Compounds with alternative heterocycles, such as benzooxazinones (e.g., compound 22f and 28), demonstrate how core modifications influence physicochemical properties. For instance:
- 22f: Incorporates a cyanophenyl group and benzooxazinone, yielding a lower melting point (white powder, 70% yield) .
Table 2: Impact of Heterocyclic Substituents
| Compound | Heterocycle | Yield (%) | Notable Features |
|---|---|---|---|
| Target Compound | Benzodioxin-carbonyl | N/A | High steric bulk, potential for π-π interactions |
| 22f | Benzooxazinone + cyanophenyl | 70 | Enhanced electronic effects |
| Doxazosin | Quinazoline-amino | N/A | Clinical α1-antagonist activity |
Biological Activity
N-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine-1-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.84 g/mol. The compound features a piperazine core substituted with a 4-chlorophenyl group and a benzodioxin moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O2 |
| Molecular Weight | 344.84 g/mol |
| LogP | 4.10950 |
| PSA | 30.49 Ų |
Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds within this class inhibited cell growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cells . The mechanism involves the induction of apoptosis and inhibition of microtubule synthesis, leading to cell cycle arrest .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HUH7 | 15.0 | Apoptosis induction |
| MCF7 | 10.5 | Microtubule synthesis inhibition |
| HCT116 | 12.0 | Cell cycle arrest |
Neuropharmacological Effects
The compound has shown potential as a selective antagonist for the dopamine D4 receptor, with an IC50 value as low as 0.057 nM . This high affinity suggests its utility in treating disorders associated with dopaminergic signaling, such as schizophrenia and other mood disorders.
Analgesic Properties
In addition to its anticancer and neuropharmacological activities, piperazine derivatives have been studied for their analgesic effects. Modifications to the piperazine structure have led to compounds that exhibit significant pain relief in animal models by acting on TRPV1 channels .
Case Studies
- Cancer Treatment : A series of experiments conducted by the U.S. National Cancer Institute (NCI) highlighted that piperazine derivatives could suppress tumor growth in small-animal models effectively. The lead compounds demonstrated not only potent antiproliferative activity but also favorable pharmacokinetic properties .
- Dopamine Receptor Studies : In vitro studies have confirmed that this compound selectively binds to dopamine D4 receptors over D2 receptors, indicating potential therapeutic applications in neuropsychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
